(3R)-3-(1-ethoxyethoxy)-3-methylpent-1-en-4-yne
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Overview
Description
(3R)-3-(1-ethoxyethoxy)-3-methylpent-1-en-4-yne is an organic compound with a complex structure that includes an ethoxyethoxy group, a methyl group, and a pent-1-en-4-yne backbone. This compound is of interest in various fields of chemistry due to its unique structural features and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of ethyl vinyl ether and a suitable base to form the ethoxyethoxy group, followed by the addition of a methyl group and the formation of the alkyne through a series of coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures and quality control are crucial in industrial settings to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-(1-ethoxyethoxy)-3-methylpent-1-en-4-yne can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne to an alkene or alkane.
Substitution: The ethoxyethoxy group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alkenes or alkanes.
Scientific Research Applications
(3R)-3-(1-ethoxyethoxy)-3-methylpent-1-en-4-yne has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3R)-3-(1-ethoxyethoxy)-3-methylpent-1-en-4-yne involves its interaction with specific molecular targets and pathways. The ethoxyethoxy group can participate in hydrogen bonding and other interactions, while the alkyne functionality can undergo addition reactions. These interactions can modulate the activity of enzymes and other biological molecules, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
3-(1-ethoxyethoxy)-2-methylbutan-1-ol: This compound has a similar ethoxyethoxy group but differs in the backbone structure.
(3R,4S)-3-(1-ethoxyethoxy)-2-oxo-4-phenyl-1-azetidinecarboxylic Acid 1,1-Dimethylethyl Ester: This compound contains an ethoxyethoxy group and a phenyl ring, making it structurally related.
Uniqueness
(3R)-3-(1-ethoxyethoxy)-3-methylpent-1-en-4-yne is unique due to its combination of an ethoxyethoxy group, a methyl group, and an alkyne functionality
Properties
Molecular Formula |
C10H16O2 |
---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
(3R)-3-(1-ethoxyethoxy)-3-methylpent-1-en-4-yne |
InChI |
InChI=1S/C10H16O2/c1-6-10(5,7-2)12-9(4)11-8-3/h1,7,9H,2,8H2,3-5H3/t9?,10-/m0/s1 |
InChI Key |
NSVFPEGYFRAXRT-AXDSSHIGSA-N |
Isomeric SMILES |
CCOC(C)O[C@](C)(C=C)C#C |
Canonical SMILES |
CCOC(C)OC(C)(C=C)C#C |
Origin of Product |
United States |
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